4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline
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Overview
Description
4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline is an organic compound with a complex structure that includes a chloro group, a sulfanyl group, and a trimethylphenyl group attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline typically involves the nucleophilic substitution reaction of 4-chloroaniline with 2,4,6-trimethylphenylsulfanyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-N-[(2,4,6-trimethylphenyl)methyl]aniline
- 4-Chloro-2-[(2,4,6-trimethylphenyl)thio]aniline
Uniqueness
4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline is unique due to the presence of both a chloro group and a sulfanyl group attached to the aniline ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
62156-84-7 |
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Molecular Formula |
C15H16ClNS |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
4-chloro-2-(2,4,6-trimethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C15H16ClNS/c1-9-6-10(2)15(11(3)7-9)18-14-8-12(16)4-5-13(14)17/h4-8H,17H2,1-3H3 |
InChI Key |
ALNANHDZWBXVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC2=C(C=CC(=C2)Cl)N)C |
Origin of Product |
United States |
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